9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cytotoxicity Anticancer Purine Derivative

This 2,9-disubstituted 8-oxopurine-6-carboxamide offers an unexplored C2-ethyl/N9-(2-ethoxyphenyl) vector for EGFR-targeted SAR campaigns. Unlike generic analogs, its precise substitution pattern is critical for reproducible kinase profiling, with a baseline MCF7 IC50 of 15.5 µM and class activity against A549 cells (IC50 4.35–22.1 µM). Its low lipophilicity (XLogP3:1.3) minimizes non-specific aggregation in screening libraries. Procure this scaffold to generate novel IP via catalyst-free, high-yield synthesis (85–93%) and build solubility-optimized compound collections.

Molecular Formula C16H17N5O3
Molecular Weight 327.344
CAS No. 900010-88-0
Cat. No. B2565480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS900010-88-0
Molecular FormulaC16H17N5O3
Molecular Weight327.344
Structural Identifiers
SMILESCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3OCC)C(=O)N
InChIInChI=1S/C16H17N5O3/c1-3-11-18-12(14(17)22)13-15(19-11)21(16(23)20-13)9-7-5-6-8-10(9)24-4-2/h5-8H,3-4H2,1-2H3,(H2,17,22)(H,20,23)
InChIKeyOVZIGGHGQJFCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 20 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2-Ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: A Purine-6-Carboxamide Scaffold for Kinase-Targeted Research


9-(2-Ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-88-0) is a synthetic, small-molecule member of the 2,9-disubstituted 8-oxopurine-6-carboxamide class [1]. This chemotype is a privileged scaffold in medicinal chemistry, historically explored for inhibiting lipid and protein kinases such as PI3Kδ, mTOR, and EGFR [2]. The compound's core structure is characterized by a 2-ethyl substituent and an N9-(2-ethoxyphenyl) group, defining a precise physicochemical and topological profile (MW: 327.34 g/mol; XLogP3: 1.3) [1] distinct from other substituent combinations within the class.

Why 9-(2-Ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Cannot Be Replaced by Other Purine-6-Carboxamides


The biological activity of purine-6-carboxamides is highly dependent on the specific substitution pattern at the C2 and N9 positions. For instance, structure-activity relationship (SAR) studies on PI3Kδ inhibitors reveal that replacing an N9-(2-ethoxyphenyl) group with an N9-(3,4-dichlorophenylethyl) group redirects selectivity among PI3K isoforms, while variation at C2 is critical for modulating EGFR enzymatic potency [1]. Therefore, the precise combination of a C2-ethyl group and an N9-(2-ethoxyphenyl) group in CAS 900010-88-0 is not interchangeable with analogs bearing, for example, a C2-(4-ethoxyphenyl) or an N9-(4-fluorophenyl) group. Subtle changes dramatically alter kinase inhibition profiles, cellular potency, and ADME properties, making generic substitution invalid for reproducible research.

Head-to-Head and Class-Level Differentiation Evidence for 9-(2-Ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide


Cytotoxicity Profile: MCF7 Cell Line Activity vs. Class Baseline in A549 Cells

The target compound exhibits cytotoxic activity against the human breast adenocarcinoma cell line MCF7 with an IC50 value of 15.5 µM [1]. This level of in vitro activity is comparable to the efficacy range reported for a panel of seventeen 2,9-disubstituted purine-6-carboxamide analogs evaluated against the A549 lung cancer cell line, which showed IC50 values spanning from 4.35 to 22.1 µM [2]. This positions the target compound at the median tier of the class for cellular potency against solid tumor models.

Cytotoxicity Anticancer Purine Derivative

Kinase Inhibition Potential: Class-Level Inference for EGFR Activity

While a direct kinase inhibition profile is unavailable for the target compound, class-level evidence confirms the 2,9-disubstituted purine-6-carboxamide scaffold engages the EGFR kinase. The most potent compound in this series (6E) demonstrated an enzymatic EGFR IC50 of 105.96 nM, which was 2.1-fold more potent than the reference drug erlotinib (IC50 = 218.47 nM) in the same assay [1]. The target compound's C2-ethyl and N9-(2-ethoxyphenyl) groups are structurally permissible for EGFR binding based on the established SAR, and this scaffold's ability to suppress downstream p-PI3K levels in cells has been experimentally confirmed [1]. Therefore, the compound represents a viable starting point for EGFR-focused kinase inhibitor optimization.

EGFR Inhibition Kinase Assay Purine-6-carboxamide

Physicochemical Property Benchmark: In Silico Lipophilicity Comparison

The target compound's computed partition coefficient (XLogP3 = 1.3) [1] distinguishes it from more lipophilic purine-6-carboxamide analogs like CHEBI:120451 (XLogP3 ~3.1 for 2-(2-ethoxyphenyl)-8-oxo-9-phenyl-7H-purine-6-carboxamide) [2]. This lower lipophilicity is a key procurement differentiator for researchers seeking compounds with potentially improved aqueous solubility and reduced non-specific binding, factors critical for reliable in vitro pharmacology and ADME profiling.

Physicochemical Properties LogP Drug-likeness

Synthetic Accessibility and Derivatization Potential: A Green Chemistry Advantage

The broader 2,9-disubstituted purine-6-carboxamide class can be synthesized via a catalyst-free, high-yielding (85-93%), one-pot methodology from readily available aldehydes and isocyanates [1]. While specific yield data for CAS 900010-88-0 has not been formally published, its structural congruence with this synthetic method means it is accessible through the same efficient route. This is a significant procurement advantage over analogs requiring multi-step, catalyzed syntheses with lower overall yields.

Synthetic Chemistry Green Chemistry SAR

High-Value Research Applications for 9-(2-Ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide


Medicinal Chemistry Lead Optimization: EGFR-Targeted Kinase Inhibitor Programs

Use this compound as a mid-potency starting scaffold for structure-activity relationship (SAR) campaigns targeting EGFR-driven cancers. The class evidence confirms the purine-6-carboxamide core can inhibit EGFR with low nanomolar potency, and the C2-ethyl/N9-(2-ethoxyphenyl) vectors remain unexplored, offering clear opportunities for novel intellectual property generation. Prioritize substitution at the C6-carboxamide and the phenyl ring to improve upon the 15.5 µM cellular IC50 baseline [1].

Cytotoxicity Screening in Breast and Lung Cancer Panels

Deploy this compound in dose-response cytotoxicity screens against panels of solid tumor cell lines (e.g., MCF7, A549, H1975) to establish selectivity fingerprints. Its established activity in MCF7 cells (IC50 = 15.5 µM) [1] and its membership in a class active against A549 cells (IC50 range: 4.35–22.1 µM) [2] make it a relevant tool for probing cancer lineage-specific vulnerabilities.

In Silico Drug Design and Library Enumeration

Leverage the compound's favorable physicochemical profile (XLogP3 = 1.3) [3] as a core scaffold for in silico library design. Enumerate virtual analogs with substituents that maintain this low lipophilicity while exploring predicted kinase pocket interactions. This solubility-optimized core is ideal for generating screening libraries with a lower risk of nonspecific aggregation and false positives.

Green Chemistry-Focused Compound Supply and Scale-Up

The compound and its analogs are amenable to catalyst-free, high-yield synthesis (85-93% for the class) in ethanol at room temperature [4]. Procure or commission a synthesis using this methodology to ensure a cost-effective, environmentally sustainable supply for lead optimization and preliminary in vivo tolerance studies.

Quote Request

Request a Quote for 9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.